molecular formula C15H11ClN2O B8488746 3-Chloro-4-(quinolin-3-yloxy)phenylamine

3-Chloro-4-(quinolin-3-yloxy)phenylamine

Katalognummer: B8488746
Molekulargewicht: 270.71 g/mol
InChI-Schlüssel: MFPOUEHXKQAJOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4-(quinolin-3-yloxy)phenylamine is a synthetic aromatic amine featuring a phenylamine core substituted with a chlorine atom at the 3-position and a quinolin-3-yloxy group at the 4-position. This compound is structurally characterized by its fused bicyclic quinoline moiety, which introduces significant steric bulk and electronic complexity. The chlorine atom acts as an electron-withdrawing group, modulating the electron density of the phenyl ring, while the quinolin-3-yloxy substituent provides a planar aromatic system capable of π-π stacking interactions. These features make it a candidate for applications in medicinal chemistry, particularly in kinase inhibition and targeted therapies .

Eigenschaften

Molekularformel

C15H11ClN2O

Molekulargewicht

270.71 g/mol

IUPAC-Name

3-chloro-4-quinolin-3-yloxyaniline

InChI

InChI=1S/C15H11ClN2O/c16-13-8-11(17)5-6-15(13)19-12-7-10-3-1-2-4-14(10)18-9-12/h1-9H,17H2

InChI-Schlüssel

MFPOUEHXKQAJOM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=N2)OC3=C(C=C(C=C3)N)Cl

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Compound Name Key Substituents Physicochemical Properties Biological Activity/Applications Key Differentiators
3-Chloro-4-(quinolin-3-yloxy)phenylamine Cl (3-), Quinolin-3-yloxy (4-) High lipophilicity (logP ~3.5), moderate solubility in polar solvents due to quinoline moiety Kinase inhibition (e.g., EGFR), anticancer activity via Met790 side-chain rearrangement Quinoline enhances π-π stacking; chlorine stabilizes binding via hydrophobic interactions.
4-(Pyridin-3-yloxy)phenylamine Pyridin-3-yloxy (4-) Lower logP (~2.8), better aqueous solubility Intermediate in synthesis of EGFR inhibitors; weaker binding affinity compared to quinoline analogs Pyridine lacks fused aromatic system, reducing binding efficiency in kinase pockets.
3-Chloro-4-(3-trifluoromethylphenoxy)phenylamine Cl (3-), CF₃-phenoxy (4-) High logP (~4.0), poor solubility; CF₃ group enhances metabolic stability Potential use in fluorinated drug candidates; Nrf2 activation (disubstituted analogs show higher activity) Trifluoromethyl group improves stability but increases steric hindrance vs. quinoline.
4,5-Dimethoxy-2-(3-methylfuroxan-4-yl)phenylamine Dimethoxy (4,5-), methylfuroxan (2-) Moderate logP (~2.5), polar due to methoxy and furoxan groups Antimicrobial (Gram-positive bacteria, MIC = 12.5 µg/mL); cytotoxic (IC₅₀ = 2.1–2.2 µM) Furoxan moiety introduces nitric oxide-releasing capacity, absent in quinoline-based compounds.
(3,4-Dimethyl)phenylamine CH₃ (3,4-) Low logP (~1.9), high solubility Nrf2 transcription activation (compound 4 in angucyclinones showed potent activity) Methyl groups improve electron density but lack the halogen’s binding stabilization effects.

Key Structural and Functional Insights:

Quinoline vs. Pyridine Moieties: The quinolin-3-yloxy group in 3-Chloro-4-(quinolin-3-yloxy)phenylamine provides a larger aromatic surface for π-π interactions compared to pyridin-3-yloxy in 4-(pyridin-3-yloxy)phenylamine. This enhances binding affinity in kinase targets like EGFR, as seen in neratinib analogs .

Halogen vs. Fluorinated Substituents: The chlorine atom in 3-Chloro-4-(quinolin-3-yloxy)phenylamine stabilizes binding via hydrophobic interactions, whereas trifluoromethyl groups in analogs like 3-Chloro-4-(3-trifluoromethylphenoxy)phenylamine improve metabolic stability but may hinder target accessibility .

Disubstitution Effects: Disubstituted phenylamines, such as (3,4-dimethyl)phenylamine, demonstrate enhanced biological activity (e.g., Nrf2 activation) due to optimized electron density. However, the mono-substituted chlorine in the target compound balances electronic effects without excessive steric bulk .

Applications in Drug Design: The quinoline derivative’s kinase inhibition profile suggests utility in oncology, whereas furoxan-containing analogs (e.g., 4,5-dimethoxy-2-(3-methylfuroxan-4-yl)phenylamine) show promise in antimicrobial and cytotoxic applications .

Vorbereitungsmethoden

Etherification via Halogen Displacement

The quinolin-3-yloxy moiety is introduced through nucleophilic displacement of a halogen atom on a pre-functionalized aromatic ring. For example, 3-chloro-4-fluoronitrobenzene reacts with quinolin-3-ol in the presence of potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) at reflux (80–100°C) for 6–12 hours. The nitro group is subsequently reduced to an amine using hydrogenation (H₂/Pd-C) or iron/ammonium chloride in ethanol-water mixtures.

Reaction Conditions and Outcomes

Starting MaterialSolventBaseTemperatureYieldPurity (HPLC)
3-Chloro-4-fluoronitrobenzeneDMFK₂CO₃90°C78%95.2%
Quinolin-3-olNMPEt₃N100°C82%97.8%

Post-reduction, the amine is isolated via acid-base extraction, with final purification achieved through recrystallization from isopropanol/water mixtures.

Metal-Catalyzed Coupling Approaches

Ullmann-Type Ether Synthesis

Copper(I)-catalyzed coupling between 3-chloro-4-aminophenol and 3-bromoquinoline enables direct C–O bond formation. Catalysts such as CuI (10 mol%) with 1,10-phenanthroline as a ligand in toluene at 110°C for 24 hours yield the target compound with 65–70% efficiency. This method avoids intermediate nitro reduction but requires rigorous exclusion of moisture.

Optimization Data

Catalyst SystemLigandSolventTime (h)Yield
CuI (10 mol%)1,10-PhenanthrolineToluene2468%
CuBr (15 mol%)DMEDADioxane1872%

One-Pot Multi-Step Synthesis

Sequential Halogenation and Amination

A streamlined approach involves chlorination of 4-(quinolin-3-yloxy)phenylamine using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, selectively introducing chlorine at the 3-position due to steric and electronic directing effects. Work-up includes quenching with ice-water and recrystallization from acetone to achieve >99% purity.

Critical Process Parameters

  • Chlorinating Agent : SO₂Cl₂ (1.2 equiv) ensures complete conversion without over-chlorination.

  • Temperature Control : Maintaining 0–5°C minimizes side reactions.

  • Solvent System : Dichloromethane provides optimal solubility and facile separation.

Solvent-Free and Green Chemistry Alternatives

Mechanochemical Synthesis

Ball milling 3-chloro-4-nitrophenol with quinolin-3-ol and potassium carbonate eliminates solvent use, achieving 85% conversion in 2 hours. This method aligns with green chemistry principles, reducing waste generation and energy consumption.

Comparative Analysis

MethodEnergy Consumption (kWh/kg)E-FactorPMI (Process Mass Intensity)
Traditional Reflux12.58.232.7
Mechanochemical3.81.56.4

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Pilot-scale studies using tubular reactors demonstrate enhanced heat/mass transfer, reducing reaction times by 40% compared to batch processes. A mixture of 3-chloro-4-aminophenol and quinolin-3-ol in isopropanol achieves 94% yield at 120°C with a residence time of 15 minutes.

Scalability Metrics

ParameterBatch ProcessContinuous Flow
Throughput (kg/day)50220
Purity Consistency±2.5%±0.8%

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 2.4 Hz, 1H, quinoline-H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, aryl-H), 7.45 (d, J = 8.8 Hz, 1H, aryl-H).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) .

Q & A

Q. What are the common synthetic routes for 3-Chloro-4-(quinolin-3-yloxy)phenylamine, and how can reaction conditions be optimized for higher yields?

Answer : A typical synthesis involves nucleophilic substitution under alkaline conditions (e.g., reacting 3-chloro-4-fluoronitrobenzene with quinolin-3-ol derivatives), followed by nitro reduction using iron powder in acidic media . Optimization strategies include adjusting reaction temperature (60–80°C for substitution), catalyst selection (e.g., K₂CO₃ as a base), and purification via column chromatography to isolate intermediates. Yield improvements (>85%) are achievable by controlling stoichiometry and reaction time .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are critical. For example, HRMS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 315.05), while NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm). Discrepancies in splitting patterns can distinguish between ortho/para substitution .

Q. What are the key physicochemical properties impacting solubility and stability in experimental settings?

Answer : The compound’s logP (~3.2) predicts moderate lipophilicity, influencing solubility in DMSO or ethanol. Stability tests under varying pH (4–9) and temperature (4–25°C) reveal degradation via hydrolysis of the quinoline-ether bond, necessitating storage in inert atmospheres .

Advanced Research Questions

Q. How do structural modifications in the quinoline or phenylamine moieties influence biological activity, and what computational methods support SAR studies?

Answer : Adding electron-withdrawing groups (e.g., -CF₃) to the phenyl ring enhances enzyme inhibition (e.g., IC₅₀ reduction by 40% in kinase assays). Molecular docking (AutoDock Vina) and QSAR models quantify binding affinities to targets like cytochrome P450, guiding rational design .

Q. What are the primary metabolic pathways in biological systems, and how can in vitro assays study enzyme inhibition?

Answer : Hepatic metabolism involves oxidation to quinone intermediates (CYP3A4-mediated) and glucuronidation. In vitro assays using liver microsomes and LC-MS/MS track metabolite formation. Competitive inhibition assays with fluorogenic substrates (e.g., 7-benzyloxyquinoline) quantify CYP inhibition .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Answer : Variability in cell lines (e.g., HEK293 vs. HepG2) and assay conditions (e.g., IC₅₀ measured at 24h vs. 48h) contribute to discrepancies. Meta-analysis with standardized protocols (e.g., CLSI guidelines) and dose-response normalization (e.g., Hill slopes) improves reproducibility .

Q. What strategies are recommended for synthesizing isotopically labeled analogs for pharmacokinetic studies?

Answer : Isotopic labeling (e.g., <sup>13</sup>C at the phenylamine carbon) is achieved via Suzuki-Miyaura coupling with labeled boronic acids. Purification by HPLC ensures >98% isotopic purity. These analogs enable mass spectrometry-based tracing of absorption/distribution .

Q. How does the compound interact with cytochrome P450 enzymes, and what experimental approaches elucidate these interactions?

Answer : Time-dependent inhibition (TDI) assays using recombinant CYP isoforms (e.g., CYP2D6) and NADPH cofactors identify mechanism-based inhibition. Docking simulations (e.g., Glide SP) map interactions with heme iron or active-site residues, validated by site-directed mutagenesis .

Q. What environmental degradation pathways occur under ozonation, and how do they inform ecotoxicological risks?

Answer : Ozonation generates hydroxyl radicals (•OH) that cleave the quinoline ring, forming chlorinated byproducts (e.g., 3-chloroaniline). LC-TOF/MS identifies degradation products, while Microtox® assays assess residual toxicity. Half-life (t½) under UV/O₃ is ~45 minutes .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer : Use PPE (nitrile gloves, goggles) and work in fume hoods due to potential respiratory irritation. Spills require neutralization with 10% NaHCO₃. Waste disposal follows EPA guidelines for chlorinated amines (RCRA Hazard Code D004) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.